Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate chemical properties
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core chemical properties, synthesis protocols, reactivity, and significant applications, grounding all claims in authoritative scientific literature.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for nucleobases in DNA and RNA.[1][2][3] Its derivatives are renowned for a vast spectrum of biological activities, making them privileged structures in medicinal chemistry.[4][5] The introduction of a trifluoromethyl (-CF₃) group onto this scaffold, as seen in Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, dramatically enhances its chemical and biological properties. The -CF₃ group is known to improve metabolic stability, membrane permeability, and binding affinity, making this compound a highly valuable intermediate for developing novel therapeutics and advanced agrochemicals.[6][7][8]
This guide offers a comprehensive exploration of this versatile molecule, from its fundamental characteristics to its role in creating next-generation chemical entities.
Core Chemical Properties and Structural Analysis
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a stable, crystalline solid under standard conditions. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 154934-97-1 | [6][9][10][11] |
| Molecular Formula | C₈H₇F₃N₂O₃ | [6] |
| Molecular Weight | 236.15 g/mol | [6][12][13] |
| Synonyms | 2-Hydroxy-4-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester | [6][9] |
| Purity | Typically ≥95% | [10] |
| Storage Conditions | Store at 0-8°C | [6] |
Structural Elucidation and Tautomerism
The structure features a pyrimidine ring substituted with an ethyl carboxylate group at the 5-position, a trifluoromethyl group at the 4-position, and a hydroxyl group at the 2-position. A critical and often overlooked feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidin-2(1H)-one form (keto-enol tautomerism). Spectroscopic evidence and chemical reactivity strongly suggest that the keto form is often the predominant tautomer in solution and the solid state. This equilibrium is fundamental to its reactivity and biological interactions.[14]
Caption: Keto-enol tautomerism of the pyrimidine core.
Synthesis Methodology: A Multicomponent Approach
The most direct and efficient synthesis of this pyrimidine core relies on a multicomponent condensation reaction, conceptually similar to the renowned Biginelli reaction.[15][16][17] This approach offers high convergence and atom economy by combining three simple precursors in a single pot.
The key starting materials for this synthesis are:
-
Urea (or a derivative): Provides the N1-C2-N3 backbone of the pyrimidine ring.
-
Ethyl 4,4,4-trifluoroacetoacetate: A β-ketoester that furnishes the C4, C5, C6, and the trifluoromethyl and ester functional groups.
-
An equivalent of ethyl orthoformate: Acts as the source for the carbon atom at the C-H position, which is subsequently oxidized or eliminated to form the aromatic ring, although specific variations of this reaction may proceed through different intermediates.
Generalized Synthesis Protocol
The causality behind this one-pot synthesis is the sequential formation of activated intermediates. The reaction is typically acid-catalyzed, which activates the carbonyl groups for nucleophilic attack.
Step 1: Catalyst and Reagent Preparation: A solution of ethyl 4,4,4-trifluoroacetoacetate and urea is prepared in a suitable solvent, such as ethanol. Step 2: Condensation: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is added to the mixture. This promotes the initial condensation between urea and the ketoester.[18] Step 3: Cyclization and Dehydration: The reaction mixture is heated to reflux. The intermediate undergoes intramolecular cyclization followed by dehydration to yield the stable dihydropyrimidine ring. Step 4: Aromatization (if necessary): Depending on the precise reaction variant, an oxidation step may be required to form the final aromatic pyrimidine. However, many modern procedures are designed to yield the aromatic product directly. Step 5: Isolation and Purification: Upon cooling, the product typically precipitates from the reaction mixture. It is then isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[18]
Caption: Generalized workflow for the synthesis protocol.
Spectral Analysis and Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound. The following spectral data are characteristic of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group protons (a quartet ~4.4 ppm and a triplet ~1.4 ppm), a singlet for the pyrimidine C6-H proton (~8.5-9.0 ppm), and a broad singlet for the N-H proton of the keto tautomer. |
| ¹³C NMR | Resonances for the ethyl ester carbons, the pyrimidine ring carbons, and a characteristic quartet for the -CF₃ carbon due to C-F coupling. The carbonyl carbons of the ester and the C2-oxo group will appear downfield. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| IR (KBr) | Strong absorption bands for C=O stretching (ester and amide/keto) around 1650-1750 cm⁻¹, N-H stretching (keto form) around 3100-3300 cm⁻¹, and strong C-F stretching vibrations around 1100-1300 cm⁻¹.[19] |
| Mass Spec. | The molecular ion peak (M+) corresponding to the exact mass of C₈H₇F₃N₂O₃. |
Note: Exact chemical shifts (ppm) can vary based on the solvent and instrument used.[7]
Reactivity and Key Chemical Transformations
The true value of this compound lies in its potential for further chemical modification. The functional groups present offer distinct handles for derivatization.
Conversion to 2-Chloro-pyrimidine: The Gateway Intermediate
The most critical transformation is the conversion of the 2-hydroxy (or 2-oxo) group into a 2-chloro group. This is a self-validating protocol; the 2-chloro substituent is an excellent leaving group, readily displaced by a wide range of nucleophiles (amines, alcohols, thiols), unlocking access to a vast library of 2-substituted pyrimidines.
Protocol: Chlorination with POCl₃
-
Reagents: Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate, Phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Procedure: The pyrimidine is suspended in an excess of POCl₃. The catalyst is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice. The resulting solid, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, is filtered, washed with water, and dried.[20][21]
This 2-chloro derivative is a stable, versatile intermediate for further synthesis.[21][22]
Caption: Key reactivity pathway to versatile intermediates.
Applications in Research and Development
The structural motifs accessible from this core compound are prevalent in numerous biologically active molecules.
Pharmaceutical Development
The pyrimidine core is a well-established pharmacophore.[3][5] Derivatives synthesized from this intermediate are investigated for a range of therapeutic applications:
-
Anti-inflammatory Agents: Used in the synthesis of compounds targeting inflammatory pathways.[6][8]
-
Antiviral Drugs: Serves as a building block for molecules designed to inhibit viral replication, with studies showing significant reductions in viral loads in preclinical models.[6][8]
-
Antifungal and Antibacterial Agents: The unique electronic properties conferred by the fluorinated pyrimidine ring are leveraged to design novel antimicrobial compounds.[6]
Agrochemical Chemistry
In agriculture, precision and efficacy are paramount. This compound is a key starting material for:
-
Herbicides and Fungicides: Its derivatives are formulated into crop protection agents. The trifluoromethyl group enhances the biological activity and stability of these agrochemicals, leading to effective pest and weed control with minimal environmental impact.[6][8][18]
Caption: Flow from the core compound to its major applications.
Conclusion
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is more than a mere chemical; it is an enabling tool for innovation in the life sciences. Its robust synthesis, predictable reactivity, and the enhanced properties imparted by the trifluoromethyl group make it an indispensable building block for chemists aiming to solve complex biological and agricultural challenges. This guide provides the foundational knowledge required to leverage its full potential in research and development.
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